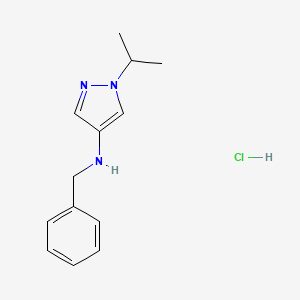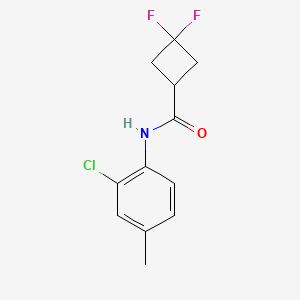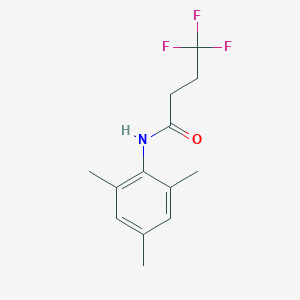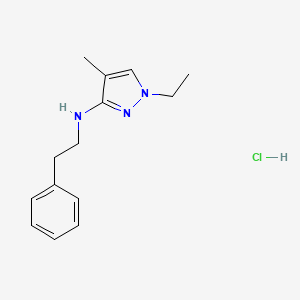![molecular formula C11H22ClN3 B12236458 [(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12236458.png)
[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine is a chemical compound with the molecular formula C11H22ClN3 and a molecular weight of 231.77 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine typically involves the reaction between hydrazine derivatives and acetylenic ketones, forming pyrazoles . The reaction conditions often include the use of ethanol as a solvent and heat to facilitate the reaction . The specific synthetic route for this compound may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.
Scientific Research Applications
[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of [(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are potent reagents in organic and medicinal synthesis, used for the construction of diverse heterocyclic scaffolds.
3(5)-Substituted Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine is unique due to its specific structural features, which confer distinct reactivity and biological activities compared to other pyrazole derivatives. Its isobutyl and propylamine substituents may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H22ClN3 |
|---|---|
Molecular Weight |
231.76 g/mol |
IUPAC Name |
N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H21N3.ClH/c1-4-6-12-8-11-5-7-13-14(11)9-10(2)3;/h5,7,10,12H,4,6,8-9H2,1-3H3;1H |
InChI Key |
ROAHYUMVMALJFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1CC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12236376.png)
![(2-{[4-(Trifluoromethyl)phenyl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B12236389.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12236394.png)


![[1-(3-Phenoxypropyl)piperidin-3-yl]methanol](/img/structure/B12236421.png)
![2-[(3-Fluorophenoxy)methyl]oxolane](/img/structure/B12236427.png)
![5-Bromo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12236431.png)

![3-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12236438.png)
![1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12236439.png)

![3-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B12236443.png)
